molecular formula C9H21N B14672798 N-(Butan-2-yl)pentan-1-amine CAS No. 41781-25-3

N-(Butan-2-yl)pentan-1-amine

Cat. No.: B14672798
CAS No.: 41781-25-3
M. Wt: 143.27 g/mol
InChI Key: CWPZHQHSRJKFMS-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)pentan-1-amine is a secondary aliphatic amine with the molecular formula $ C9H{21}N $. Its structure consists of a pentyl chain (CH$3$(CH$2$)$4$–) bonded to a nitrogen atom that is substituted with a butan-2-yl group (CH(CH$2$CH$3$)CH$2$–). This branching confers distinct physicochemical properties compared to linear or primary amines. Secondary amines like this are typically less polar than primary amines, influencing their solubility and reactivity .

Properties

CAS No.

41781-25-3

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-butan-2-ylpentan-1-amine

InChI

InChI=1S/C9H21N/c1-4-6-7-8-10-9(3)5-2/h9-10H,4-8H2,1-3H3

InChI Key

CWPZHQHSRJKFMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)pentan-1-amine can be achieved through several methods:

    Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, butan-2-one can react with pentan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.

    Alkylation of Amines: This method involves the alkylation of pentan-1-amine with butan-2-yl halide under basic conditions. The reaction typically uses a strong base like sodium hydride to deprotonate the amine, making it a better nucleophile for the alkylation reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The choice of reducing agent and reaction conditions is optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)pentan-1-amine undergoes several types of chemical reactions:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds, nitriles, or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

N-(Butan-2-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.

    Biology: The compound can be used in the study of enzyme-substrate interactions involving amines.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amine functionalities.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)pentan-1-amine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins that have affinity for amine groups.

    Pathways Involved: It can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(Butan-2-yl)pentan-1-amine with n-butylamine (butan-1-amine) and 2,2-diphenylethan-1-amine, highlighting key differences:

Property This compound n-Butylamine (butan-1-amine) 2,2-Diphenylethan-1-amine
Molecular Formula C$9$H${21}$N C$4$H${11}$N C${14}$H${15}$N
Classification Secondary amine Primary amine Primary amine (aromatic hybrid)
Boiling Point ~200–220°C (estimated) 77–78°C >300°C (decomposes)
Water Solubility Low (hydrophobic) Miscible Insoluble
Reactivity Less nucleophilic Highly nucleophilic Moderate (steric hindrance)
Applications Organic synthesis intermediate Pharmaceuticals, agrochemicals Bioactive compound synthesis

Key Observations :

  • Branching vs. Linearity : The butan-2-yl substituent in this compound reduces its polarity compared to linear n-butylamine, resulting in lower water solubility and higher boiling point due to increased molecular weight and branching .
  • Reactivity: Primary amines like n-butylamine exhibit higher nucleophilicity, making them more reactive in alkylation or acylation reactions. Secondary amines are often used as catalysts or bases in non-polar environments .
  • Aromatic Hybrids : 2,2-Diphenylethan-1-amine, with its bulky aromatic groups, is utilized in pharmaceutical synthesis but suffers from steric hindrance, limiting its reactivity compared to aliphatic amines .

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